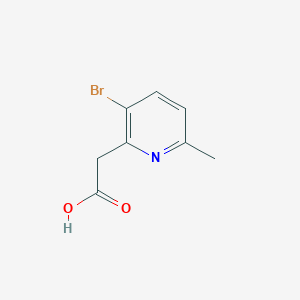

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUIWUJBHUKEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Additionally, the Suzuki cross-coupling reaction can be scaled up for industrial purposes, utilizing palladium catalysts and arylboronic acids .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and coupled products with aryl groups .

Scientific Research Applications

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays

Biological Activity

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is a chemical compound notable for its unique structure, which includes a brominated pyridine ring and an acetic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The molecular formula of this compound is C_9H_10BrN_O_2, with a molecular weight of approximately 215.09 g/mol. The presence of the bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring contributes to its distinct chemical properties and biological interactions.

The structure of this compound can be represented as follows:

This compound exhibits enhanced solubility and reactivity due to the acetic acid moiety, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its pharmacological properties. Compounds containing pyridine rings are known for significant bioactivity, including antibacterial, antifungal, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that compounds with halogen substituents can enhance antibacterial activity against various strains of bacteria .

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Antibacterial | 0.0195 | |

| 5-Bromo-3-methylpyridine | Antifungal | TBD |

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets. Interaction studies have been conducted to determine its binding affinity with various receptors and enzymes, which is crucial for understanding its pharmacological potential.

Binding Affinity Studies

Studies utilizing techniques like surface plasmon resonance (SPR) and molecular docking have provided insights into how this compound interacts at the molecular level. These studies are essential for optimizing the compound's pharmacological properties and enhancing its efficacy against targeted biological pathways.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study on Antibacterial Activity : A study reported that certain pyridine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from moderate to high depending on the structural modifications present in the compounds .

- Case Study on Antifungal Activity : Another investigation revealed that derivatives similar to this compound showed promising antifungal activity against Candida species, with MIC values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid include:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 2-(5-Bromopyridin-2-yl)acetic acid | 192642-85-6 | C₇H₆BrNO₂ | 0.93 | Bromine at 5-position; no methyl group |

| Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 | C₈H₈BrNO₂ | 0.92 | Methyl ester replaces carboxylic acid |

| 2-(5-Bromopyridin-2-yl)acetic acid HCl | 192642-96-9 | C₇H₇BrClNO₂ | 0.91 | Hydrochloride salt; bromine at 5-position |

| 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid | 1393541-31-5 | C₈H₈BrNO₂ | N/A | Bromine at 4-position (vs. 3) |

| 2-(6-Bromopyridin-3-yl)acetic acid | 404361-76-8 | C₇H₆BrNO₂ | N/A | Bromine at 6-position; acetic acid at 3 |

Data Source :

Physicochemical Properties

- Acidity : The carboxylic acid group in this compound confers higher acidity (pKa ~2.5–3.0) compared to its methyl ester analog (pKa neutral) .

- Solubility: The free acid exhibits moderate solubility in polar solvents (e.g., DMSO, methanol), while the hydrochloride salt is highly water-soluble .

- Thermal Stability: Bromine substitution increases molecular weight and thermal stability compared to non-halogenated analogs like 2-(6-methylpyridin-3-yl)acetic acid (CAS: 19733-96-1) .

Research Findings and Trends

- Electronic Effects : Bromine at the 3-position withdraws electron density, polarizing the pyridine ring and enhancing electrophilic substitution at the 4-position .

- Steric Effects : The 6-methyl group hinders reactions at adjacent positions, as observed in reduced yields for derivatives requiring functionalization at the 5- or 6-positions .

- Crystallography : Strong O–H···O hydrogen bonds in the crystal lattice of this compound form dimers, influencing its solid-state stability .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid in laboratory settings?

The synthesis typically involves regioselective bromination of a pyridineacetic acid precursor. For example, bromination of 6-methylpyridine-2-acetic acid using bromine in acetic acid under controlled conditions (e.g., 25–60°C, 1–2 hours) achieves selective substitution at the 3-position . Key parameters include solvent polarity (acetic acid enhances electrophilic substitution), stoichiometry (1:1 molar ratio of substrate to Br₂), and temperature control to minimize side reactions. Post-reaction purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

A combination of analytical techniques is essential:

- NMR Spectroscopy : H and C NMR identify substituent positions. For instance, the methyl group at the 6-position appears as a singlet (~δ 2.5 ppm), while the bromine’s deshielding effect shifts pyridine protons downfield .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry. Software like SHELXL refines structural parameters, revealing deviations from ideal geometry (e.g., C–C–C angles altered by electron-withdrawing bromine) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 245.98 for C₈H₈BrNO₂) .

Q. What are the common impurities or byproducts during synthesis, and how are they addressed?

- Di-brominated derivatives : Result from excess bromine or prolonged reaction times. Mitigated by strict stoichiometric control and monitoring via TLC .

- Acetic acid adducts : Formed under acidic conditions. Neutralization with NaHCO₃ and extraction with ethyl acetate isolates the target compound .

- Oxidation products : Prevented by conducting reactions under inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as an electrophilic site for Suzuki-Miyaura couplings, while the methyl group at the 6-position sterically shields the pyridine ring, directing reactivity. Computational studies (DFT) predict activation barriers for cross-coupling with aryl boronic acids, showing that electron-withdrawing groups (Br) lower the energy of transition states compared to non-halogenated analogs . Experimentally, Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves >80% yield for biaryl derivatives .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths/angles may arise from twinning or disordered solvent molecules. Solutions include:

Q. How can substituent effects be quantified to predict biological activity in drug discovery?

Structure-activity relationship (SAR) studies compare analogs:

| Compound | Substituent Position | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 2-(3-Bromo-6-methyl)acetic acid | 3-Br, 6-Me | 12.3 | 1.8 |

| 2-(3-Chloro-6-Me)acetic acid | 3-Cl, 6-Me | 18.7 | 1.5 |

| Parent pyridineacetic acid | No substituents | >1000 | 0.9 |

| Bromine’s higher lipophilicity (LogP) and stronger electron-withdrawing effect enhance target binding compared to chlorine or unsubstituted analogs . |

Methodological Considerations

Q. What experimental protocols minimize decomposition during storage?

- Storage conditions : –20°C under inert gas (Ar) in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit radical-mediated breakdown .

Q. How are computational tools applied to predict reaction pathways for this compound?

- Density Functional Theory (DFT) : Gaussian or ORCA software calculates transition states for nucleophilic substitutions, identifying favorable pathways (e.g., SNAr vs. radical mechanisms) .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (DMF, DMSO) to optimize coupling reaction yields .

Data Contradictions and Resolution

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects, such as restricted rotation of the acetic acid moiety, cause non-equivalent proton environments. Variable-temperature NMR (VT-NMR) at –40°C resolves splitting by slowing conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.